3-[(phenylsulfonyl)methyl]-N-[2-(piperazin-1-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(PHENYLSULFONYL)METHYL]-N-(2-PIPERAZINOETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(PHENYLSULFONYL)METHYL]-N-(2-PIPERAZINOETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-nitrobenzyl chloride with thiophenol in the presence of potassium carbonate and acetone, followed by oxidation with hydrogen peroxide in acetic acid to form the corresponding sulfone . The final step involves the cyclization of the intermediate with appropriate reagents to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-[(PHENYLSULFONYL)METHYL]-N-(2-PIPERAZINOETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Iron filings in acetic acid.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can lead to the formation of sulfonic acids, while reduction of the nitro group yields amines.
Scientific Research Applications
3-[(PHENYLSULFONYL)METHYL]-N-(2-PIPERAZINOETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent due to its ability to inhibit various pathogens.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-[(PHENYLSULFONYL)METHYL]-N-(2-PIPERAZINOETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(PHENYLSULFONYL)METHYL]-N-(2-PIPERAZINOETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of a sulfone group, a piperazine moiety, and an oxadiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C16H21N5O4S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(benzenesulfonylmethyl)-N-(2-piperazin-1-ylethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H21N5O4S/c22-15(18-8-11-21-9-6-17-7-10-21)16-19-14(20-25-16)12-26(23,24)13-4-2-1-3-5-13/h1-5,17H,6-12H2,(H,18,22) |
InChI Key |
KKTBAUMJTCLBKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)C2=NC(=NO2)CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.